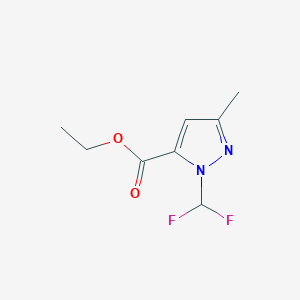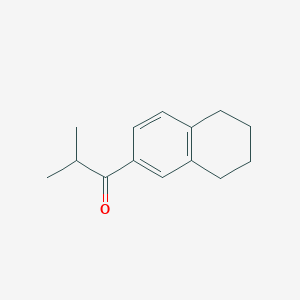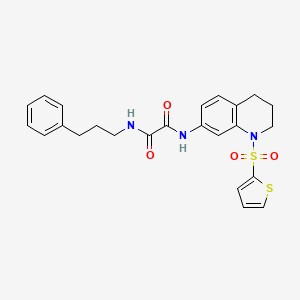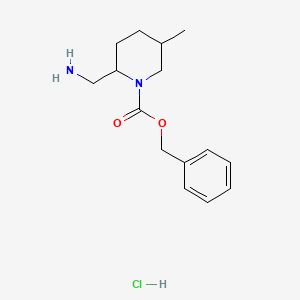
N-Butyl(4-(2-pyridyl)piperazinyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl(4-(2-pyridyl)piperazinyl)formamide is a chemical compound that falls within the category of piperazinyl formamide derivatives. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and as catalysts in chemical reactions.
Synthesis Analysis
The synthesis of piperazinyl formamide derivatives, including N-Butyl(4-(2-pyridyl)piperazinyl)formamide, has been explored in several studies. For instance, a "one-pot" procedure has been developed for synthesizing N-Boc-Piperazinyl formamides from aryl amines, triphosgene, and N-boc-piperazine. The protective boc group can be removed to yield piperazinyl formamide derivatives, with the concentration of HCl in dioxane affecting the outcome . Additionally, a scalable and facile synthetic process has been established for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is a Rho kinase inhibitor. This process involves acylation, deprotection, and salt formation, starting from 4-aminopyridine and N,N'-carbonyldiimidazole .
Molecular Structure Analysis
The molecular structure of piperazinyl formamide derivatives is crucial for their function. For example, the enantioselectivity of l-Piperazine-2-carboxylic acid derived N-formamides as Lewis basic catalysts is significantly influenced by the arene sulfonyl group on N4. This structural feature has been found to be critical for achieving high enantioselectivity in the hydrosilylation of N-aryl imines . Moreover, the asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines has been achieved through a Pd-catalyzed carboamination reaction, highlighting the importance of molecular structure in the synthesis of complex piperazine derivatives .
Chemical Reactions Analysis
Piperazinyl formamide derivatives are involved in various chemical reactions. The l-Piperazine-2-carboxylic acid derived N-formamides, for instance, have been used as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities for a broad range of substrates . The synthesis of these compounds involves complex reactions, including Pd-catalyzed carboamination, which is a key step in creating cis-2,6-disubstituted piperazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Butyl(4-(2-pyridyl)piperazinyl)formamide and related compounds are essential for their potential therapeutic applications. For example, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized and evaluated for their potential as therapeutic agents for Alzheimer's disease. The structural confirmation and enzyme inhibition activity of these compounds were determined using various spectroscopic methods and bioassays, respectively . The physical and chemical properties, such as solubility, stability, and reactivity, are critical for the efficacy and safety of these compounds as therapeutic agents.
Applications De Recherche Scientifique
Antiallergic Applications
N-Butyl(4-(2-pyridyl)piperazinyl)formamide and its derivatives have been evaluated for their antiallergic activity. For instance, compounds closely related to N-Butyl(4-(2-pyridyl)piperazinyl)formamide demonstrated potent inhibitory activities against the rat passive cutaneous anaphylaxis reaction and the enzyme 5-lipoxygenase, outperforming some standard antiallergic drugs (Nishikawa et al., 1989).
Potential Antipsychotic Applications
Derivatives of N-Butyl(4-(2-pyridyl)piperazinyl)formamide have been studied as potential antipsychotic agents. These analogues showed promise in vitro for binding to dopamine D2 and serotonin receptors, and in vivo for antagonizing certain behavioral responses in mice, indicating potential application in treating psychiatric disorders (Norman et al., 1996).
Catalyst in Chemical Reactions
N-Butyl(4-(2-pyridyl)piperazinyl)formamide and its derivatives have been used as catalysts. For example, L-Piperazine-2-carboxylic acid derived N-formamides, closely related to N-Butyl(4-(2-pyridyl)piperazinyl)formamide, were developed as highly enantioselective Lewis basic catalysts for certain chemical reactions, showcasing their versatility in synthetic chemistry (Wang et al., 2006).
Fungicidal Applications
Analogues of N-Butyl(4-(2-pyridyl)piperazinyl)formamide have demonstrated significant systemic fungicidal activity, particularly against wheat mildew when applied to plant roots. This suggests its potential use in agricultural fungicides (Carter et al., 1974).
Synthesis and Molecular Structure
The synthesis and molecular structure of N-Butyl(4-(2-pyridyl)piperazinyl)formamide and its analogues have been extensively studied. These studies provide crucial insights into their chemical properties and potential applications in various fields, ranging from pharmaceuticals to agriculture (Fang, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
N-butyl-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-2-3-7-16-14(19)18-11-9-17(10-12-18)13-6-4-5-8-15-13/h4-6,8H,2-3,7,9-12H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTGOFKIERTOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl(4-(2-pyridyl)piperazinyl)formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate](/img/structure/B3007846.png)




![1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B3007854.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3007856.png)
![2-(4-Methoxyphenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone](/img/structure/B3007858.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)
![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B3007864.png)
![1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3007865.png)
![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007866.png)